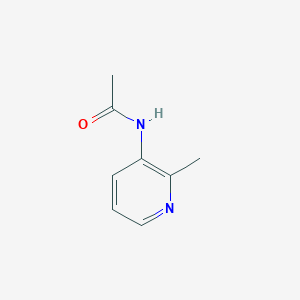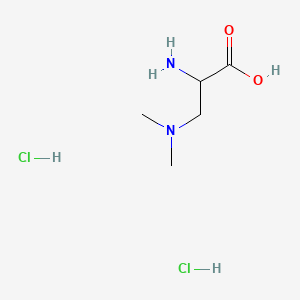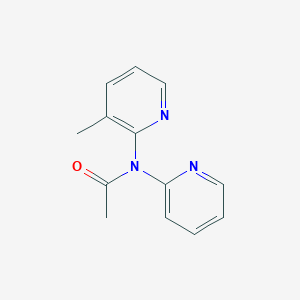
Ethyl 2-(4-cyanopyridin-3-YL)acetate
Descripción general
Descripción
Ethyl 2-(4-cyanopyridin-3-yl)acetate: is an organic compound with the molecular formula C10H10N2O2 It is a derivative of pyridine, featuring a cyano group at the 4-position and an ethyl ester group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Ethyl (1-oxidopyridin-3-yl)acetate and Iodoethane:
Industrial Production Methods:
- The industrial production of ethyl 2-(4-cyanopyridin-3-yl)acetate typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified using advanced chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The cyano group in ethyl 2-(4-cyanopyridin-3-yl)acetate can undergo nucleophilic substitution reactions.
Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Condensation Reactions: Reagents like hydrazine or hydroxylamine can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products may include derivatives with different substituents replacing the cyano group.
Condensation Reactions: Products may include hydrazones or oximes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Ethyl 2-(4-cyanopyridin-3-yl)acetate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
- This compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 2-(3-cyanopyridin-4-yl)acetate: Similar structure but with the cyano group at a different position.
Methyl 2-(4-cyanopyridin-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness:
- This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
ethyl 2-(4-cyanopyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-9-7-12-4-3-8(9)6-11/h3-4,7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKIQCCQUDSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)








